![molecular formula C21H19N3O2 B267288 N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide involves targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a disruption in the energy production process of cancer cells. This disruption ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its ability to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its poor solubility, which can make it difficult to administer in certain formulations.
Direcciones Futuras
For the development of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide include optimization of its formulation, identification of biomarkers, and further clinical trials.
Métodos De Síntesis
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is a synthetic compound that can be prepared through a multistep process involving the reaction of isonicotinic acid with 3-aminobenzoic acid and 3-phenylpropanoic acid. The resulting product is then subjected to a series of purification steps to obtain N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide in a pure form.
Aplicaciones Científicas De Investigación
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has potent anticancer activity against a wide range of cancer cell lines, including pancreatic, liver, and lung cancer cells. Furthermore, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Propiedades
Nombre del producto |
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[3-(3-phenylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(10-9-16-5-2-1-3-6-16)23-18-7-4-8-19(15-18)24-21(26)17-11-13-22-14-12-17/h1-8,11-15H,9-10H2,(H,23,25)(H,24,26) |
Clave InChI |
BRSNPDVVOZDSQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)
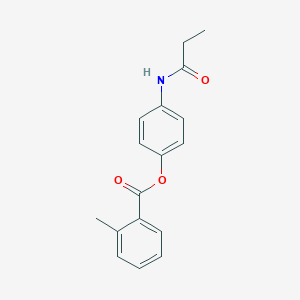
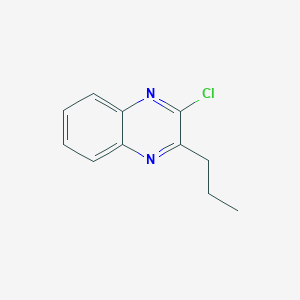
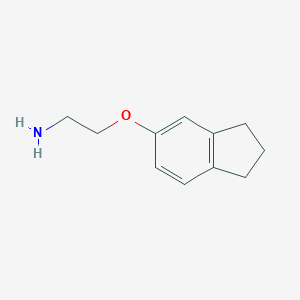
![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
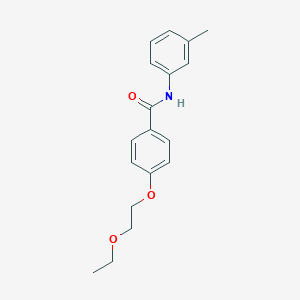
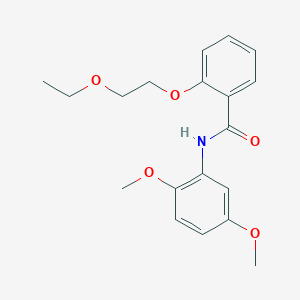
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
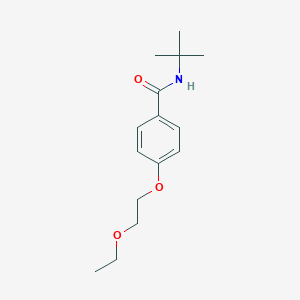
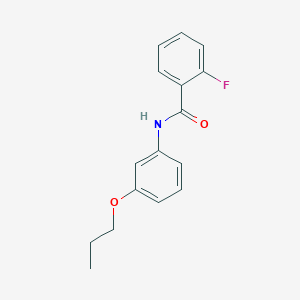
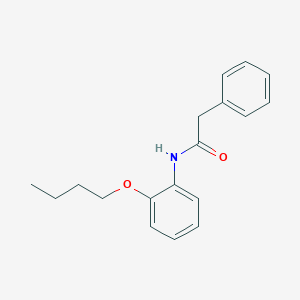
![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)